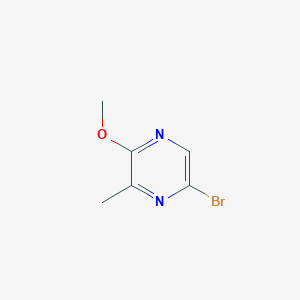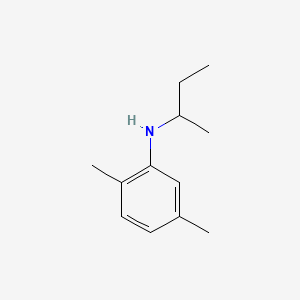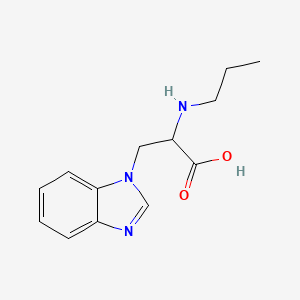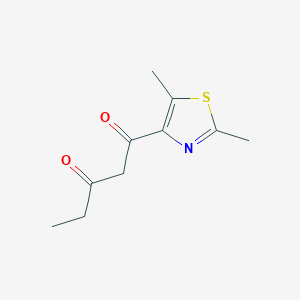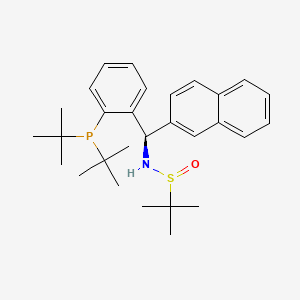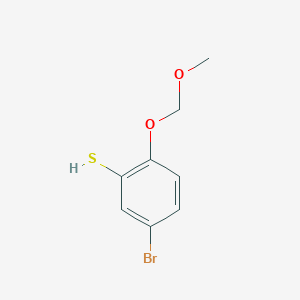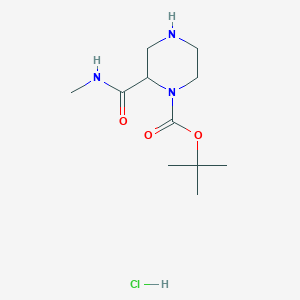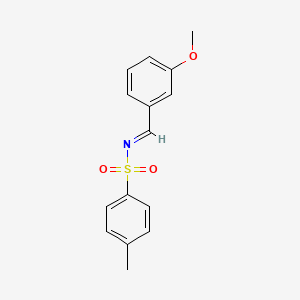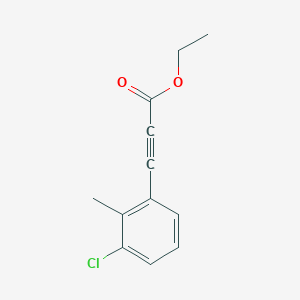
Ethyl 3-(3-chloro-2-methylphenyl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound with the molecular formula C12H11ClO2 It is a derivative of propiolic acid, featuring a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-2-methylphenyl)propiolate typically involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: 3-(3-chloro-2-methylphenyl)propiolic acid.
Reduction: Ethyl 3-(3-chloro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-2-methylphenyl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include nucleophilic attack on the ester group or electrophilic substitution on the phenyl ring .
Comparison with Similar Compounds
- Ethyl 3-(2-chlorophenyl)propiolate
- Ethyl 3-(4-chlorophenyl)propiolate
- Ethyl 3-(3-bromo-2-methylphenyl)propiolate
Comparison: Ethyl 3-(3-chloro-2-methylphenyl)propiolate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions .
Properties
Molecular Formula |
C12H11ClO2 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
RKWJNYIPZJDUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


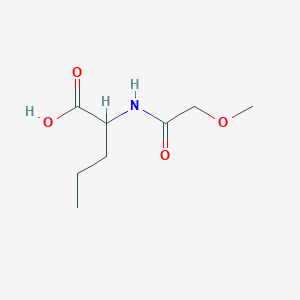
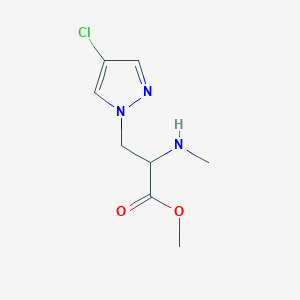
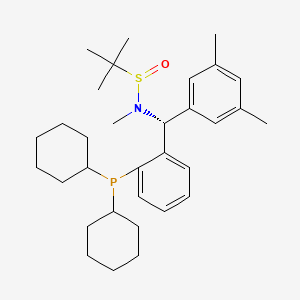
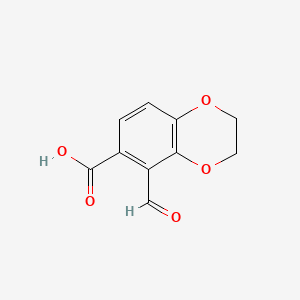
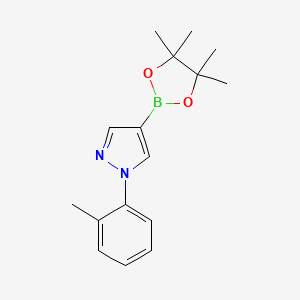
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
